N,N'-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

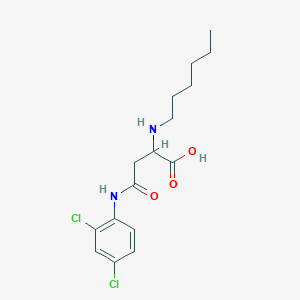

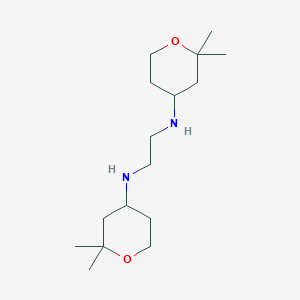

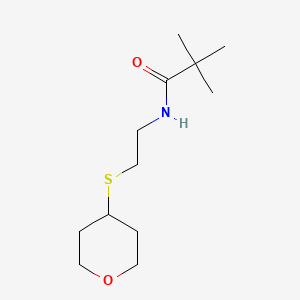

N,N’-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine , also known by its IUPAC name N,2,2-trimethyltetrahydro-2H-pyran-4-amine , is a chemical compound with the molecular formula C₈H₁₇NO . It belongs to the class of amines and contains two tetrahydro-2H-pyran-4-yl groups attached to an ethane-1,2-diamine backbone .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is the reduction of 3-(2,2-dimethyltetrahydro-2H-pyran-4-ylmethylamino)propanenitrile using lithium tetrahydridoaluminate, resulting in N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine . Further chemical transformations of the latter compound can be explored .

Molecular Structure Analysis

The molecular structure of N,N’-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine consists of two tetrahydro-2H-pyran-4-yl groups connected by an ethane-1,2-diamine linker. The compound is a liquid and has an InChI key of RQZSZVXPVMGSAB-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Spectroscopy :

- The synthesis and spectroscopic investigations, including IR, NMR, and Mössbauer spectroscopy, of organometallic compounds related to this chemical, have been studied. For example, the synthesis of tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes has been reported, indicating the relevance of similar compounds in the synthesis of complex organometallic structures (Pettinari et al., 1995).

Catalysis :

- This compound is involved in catalytic processes. For instance, the catalytic activity of a related acidic ionic liquid in multicomponent reactions has been explored. This demonstrates the potential utility of similar compounds in catalytic applications (Zare et al., 2017).

Crystal Structure and Thermal Properties :

- The crystal structure and thermal properties of complexes involving related compounds have been examined, providing insights into the stability and structural characteristics of these materials (Stolárová et al., 2013).

Polymer Science :

- In polymer science, the polyaddition behavior of bis(cyclic carbonates) with diamine has been studied, highlighting the role of similar compounds in polymer synthesis (Tomita et al., 2001).

Complex Formation and Luminescence :

- The complex formation and luminescent properties of salts containing flexible bis(pyridyl) cations with an aliphatic diamine spacer have been researched. This indicates the relevance of such compounds in developing materials with specific luminescent properties (Liu et al., 2014).

properties

IUPAC Name |

N,N'-bis(2,2-dimethyloxan-4-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O2/c1-15(2)11-13(5-9-19-15)17-7-8-18-14-6-10-20-16(3,4)12-14/h13-14,17-18H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOZLKLXLNLCQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NCCNC2CCOC(C2)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N2-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2920083.png)

![2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2920086.png)

![Methyl (E)-4-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2920088.png)

![6-[(1-Benzylaziridin-2-yl)methoxy]quinoline](/img/structure/B2920090.png)

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2920093.png)

![N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2920097.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920099.png)

![1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2920100.png)

![6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2920101.png)

![N-(3,4-diethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2920102.png)